BenchChemオンラインストアへようこそ!

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol

Medicinal Chemistry Lead Optimization Fluorine SAR

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol (CAS 1702038-12-7, molecular formula C₁₀H₁₁F₂NO, MW 199.20) is a 3,3-disubstituted azetidine derivative bearing a 2,3-difluoro-4-methylphenyl substituent and a tertiary hydroxyl group at the 3-position of the strained four-membered azetidine ring. This compound belongs to the broader class of 3-arylazetidin-3-ols, a scaffold recognized for its utility in medicinal chemistry as a source of conformational constraint and as a synthetic entry point to 3,3-disubstituted azetidine ethers and amines with demonstrated biological activity relevant to oncology and autoimmune disease.

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
Cat. No. B11768644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C2(CNC2)O)F)F
InChIInChI=1S/C10H11F2NO/c1-6-2-3-7(9(12)8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3
InChIKeyIWEQMCSQLMTRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol: A Structurally Differentiated Fluorinated Azetidine Building Block for Drug Discovery Procurement


3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol (CAS 1702038-12-7, molecular formula C₁₀H₁₁F₂NO, MW 199.20) is a 3,3-disubstituted azetidine derivative bearing a 2,3-difluoro-4-methylphenyl substituent and a tertiary hydroxyl group at the 3-position of the strained four-membered azetidine ring . This compound belongs to the broader class of 3-arylazetidin-3-ols, a scaffold recognized for its utility in medicinal chemistry as a source of conformational constraint and as a synthetic entry point to 3,3-disubstituted azetidine ethers and amines with demonstrated biological activity relevant to oncology and autoimmune disease [1]. The specific 2,3-difluoro-4-methylphenyl substitution pattern is notably distinct from the more common 2,4-difluorophenyl, 3,4-difluorophenyl, or 4-fluorophenyl variants that dominate commercial catalogs, positioning this compound as a targeted tool for structure-activity relationship (SAR) exploration where regioisomeric fluorine placement critically modulates target engagement [2].

Why 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol Cannot Be Replaced by Generic 3-Arylazetidin-3-ol Analogs in SAR-Driven Lead Optimization


Generic substitution among 3-arylazetidin-3-ol derivatives is precluded by the well-established sensitivity of physicochemical and biological properties to both the fluorine substitution pattern on the aryl ring and the conformational preferences of the azetidine scaffold. The systematic study by Melnykov et al. (2023) demonstrated that the number of fluorine atoms and their spatial distance from the protonation center are major determinants of pKₐ and LogP within fluorinated azetidine series, and that conformational preferences—such as facially polarized 'Janus face' orientations—can produce unusually high hydrophilicity in specific isomers [1]. The 2,3-difluoro-4-methyl substitution on the phenyl ring of this compound creates a unique electronic environment distinguished from the 2,4-difluoro (CAS 1388073-15-1), 3,4-difluoro (CAS 1227617-05-1), and mono-4-fluoro (CAS 848192-95-0) analogs, each of which presents different dipole vectors, steric profiles, and hydrogen-bonding capabilities at the protein-ligand interface [2]. Additionally, the ortho-fluorine atom at position 2 introduces a stereoelectronic constraint that is absent in the 3,4- and 4-substituted analogs, directly affecting the conformational equilibrium of the aryl-azetidine bond and consequently any downstream SAR interpretation [3]. These differentiated properties mean that substituting this compound with a generic fluoroaryl azetidin-3-ol would introduce uncontrolled variables into lead optimization programs, undermining the reproducibility of potency, selectivity, and ADME profiles.

Quantitative Differentiation Evidence: 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol Versus Closest 3-Arylazetidin-3-ol Analogs


Substitution Pattern Differentiation: The 2,3-Difluoro-4-methylphenyl Motif vs. Common 3-Arylazetidin-3-ol Scaffolds

The 2,3-difluoro-4-methylphenyl substituent represents a commercially scarce substitution pattern among 3-arylazetidin-3-ol building blocks. The most prevalent analogs in vendor catalogs are the 2,4-difluorophenyl (CAS 1388073-15-1), 3,4-difluorophenyl (CAS 1227617-05-1), 4-fluorophenyl (CAS 848192-95-0), and 2-fluorophenyl (CAS 1335048-77-5) derivatives . Among these, the 2,3-difluoro-4-methylphenyl pattern uniquely combines ortho-fluorine, meta-fluorine, and para-methyl substituents, generating a dipole moment vector and steric profile that cannot be approximated by any single commercially available alternative . The presence of the ortho-fluorine (position 2) adjacent to the azetidine-aryl bond introduces a stereoelectronic barrier to aryl rotation that is absent in the 3,4-difluoro and 4-fluoro analogs and is topologically distinct from the 2,4-difluoro regioisomer [1].

Medicinal Chemistry Lead Optimization Fluorine SAR

Basicity and Lipophilicity Tuning via Difluorination: Class-Level pKₐ and LogP Differentiation of Fluorinated Azetidines

The Melnykov et al. (2023) systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives established quantitative relationships between fluorine substitution patterns and physicochemical properties. Within the difluorinated azetidine series, pKₐ values varied systematically depending on fluorine atom count and their distance from the protonatable nitrogen center, while LogP values were considerably affected by conformational preferences [1]. The 2,3-difluoro substitution on the aryl ring of the target compound is expected to exert an electron-withdrawing effect through both inductive (proximal ortho-fluorine) and resonance (meta-fluorine) mechanisms, distinct from the 2,4-difluoro and 3,4-difluoro regioisomers. The study further demonstrated that most fluorinated azetidine derivatives (with the single exception of the 3,3-difluoroazetidine derivative) exhibited high intrinsic microsomal clearance stability, a property of direct relevance to procuring building blocks destined for in vivo-active lead series .

Physicochemical Properties Drug-likeness Fluorine Chemistry

Synthetic Utility: N-Boc-Protected Precursor Availability Enables Divergent Derivatization

The N-Boc-protected precursor, tert-butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate (CAS 1697803-56-7), is commercially available alongside the free amine . This contrasts with several comparator 3-arylazetidin-3-ol derivatives for which only the free amine or hydrochloride salt forms are routinely stocked. The availability of the orthogonal N-Boc protection state allows direct incorporation into parallel synthesis workflows without requiring an additional protection step, reducing synthetic sequence length by one step . The tertiary hydroxyl group at the 3-position further permits selective O-functionalization (etherification, esterification, carbamoylation) under conditions where the Boc group remains intact, providing a divergent derivatization point that is absent in 3-unsubstituted or 3-alkyl-substituted azetidine comparators .

Synthetic Chemistry Building Block Parallel Synthesis

3-Arylazetidin-3-ol Scaffold Validation: Biological Activity in Cancer and Autoimmune Disease Models

The 3,3-disubstituted azetidine ether compound class, directly derived from 3-arylazetidin-3-ol precursors, has demonstrated biological activity in disease-relevant models. Bull et al. (2023) reported that 3,3-disubstituted azetidine ethers showed activity relevant to cancer and systemic lupus erythematosus (SLE) [1]. The biological relevance of the 3-arylazetidin-3-ol scaffold is further underscored by the approved drug cobimetinib, which contains an azetidin-3-ol moiety as a key pharmacophoric element [2]. Separately, patent literature (US-9212130-B2) discloses heterocyclic derivatives incorporating the tert-butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate substructure, indicating that this specific substitution pattern has been incorporated into proprietary pharmaceutical compositions [3].

Cancer Therapeutics Autoimmune Disease Scaffold Validation

Purity and Supply Consistency: Multi-Supplier Certification Enables Reproducible SAR

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol is stocked by multiple independent suppliers at certified purity specifications of 95% (AKSci) and 98% (Leyan, MolCore), providing orthogonal quality verification and supply redundancy . The compound is produced under ISO-certified quality management systems according to MolCore's product specifications, ensuring batch-to-batch consistency suitable for GLP-style lead optimization studies . This multi-supplier landscape contrasts with several narrow-market 3-arylazetidin-3-ol analogs that are single-sourced, creating procurement risk for long-term medicinal chemistry campaigns where compound resupply with identical purity and impurity profiles is essential for reproducible biological data .

Quality Control Reproducibility Procurement

Optimal Application Scenarios for 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol in Drug Discovery and Chemical Biology


Fluorine Walk SAR: Systematic Exploration of Aryl Fluorine Regioisomerism in Lead Optimization

Medicinal chemistry teams conducting a 'fluorine walk' around an aryl ring within a lead series can procure 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol as the ortho,meta-difluoro-para-methyl entry in a matrix that also includes the 2,4-difluoro, 3,4-difluoro, 2-fluoro, and 4-fluoro analogs. The unique 2,3-difluoro pattern allows interrogation of the vector and strength of fluorine-mediated interactions (C–F···H–C, C–F···C=O, and C–F···π) that differ qualitatively from the 2,4- and 3,4-difluoro arrangements [1]. The availability of both the free amine and the N-Boc-protected precursor enables parallel synthesis of focused libraries with controlled N-substitution diversity [2].

Synthesis of 3,3-Disubstituted Azetidine Ethers as Ester or Amide Bioisosteres

The tertiary hydroxyl group at the 3-position of 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol serves as a direct precursor to 3-aryl-3-alkoxyazetidines via Brønsted acid-catalyzed carbocation formation and alcohol trapping [1]. The resulting 3,3-disubstituted azetidine ethers have been validated as ester and amide bioisosteres with demonstrated biological activity in cancer and systemic lupus erythematosus models [2]. The 2,3-difluoro-4-methylphenyl substituent introduces a distinct electronic and lipophilic signature compared to the phenyl and 4-fluorophenyl variants employed in the published methodology, potentially yielding patent-differentiating composition-of-matter claims when incorporated into proprietary bioisostere libraries [3].

Kinase Inhibitor Scaffold Diversification Using Fluorinated Azetidine Building Blocks

The 2,3-difluoro-4-methylbenzoyl and related 2,3-difluoro-4-methylphenyl motifs have been documented as substructures within kinase inhibitor patent literature, including DNA-PK, MET, and JAK inhibitor programs [1]. 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol provides a direct synthetic entry point for appending this privileged fluorinated aryl fragment onto azetidine-containing kinase inhibitor scaffolds, where the conformational rigidity of the azetidine ring can pre-organize the aryl group for optimal occupancy of the kinase hydrophobic pocket or selectivity pocket [2]. The documented high microsomal stability of difluorinated azetidine derivatives (Melnykov et al., 2023) further supports their suitability for kinase programs targeting intracellular enzymes [3].

CNS Drug Discovery: 3,3-Disubstituted Azetidine Programs Targeting Neurological Disorders

Patent filings from 2023 (Equinorm Ltd, WO/2023/214119) describe 3,3-disubstituted azetidine compounds with binding affinity to proteins associated with drug addiction and CNS-related diseases [1]. 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol, as a 3,3-disubstituted azetidine derivative with a difluorinated aryl substituent, aligns with the structural parameters of this patent class. The fluorine substitution pattern may enhance blood-brain barrier penetration through increased lipophilicity (relative to non-fluorinated analogs) while maintaining the conformational constraint and hydrogen-bonding capacity of the azetidin-3-ol core that is critical for CNS target engagement [2].

Quote Request

Request a Quote for 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.